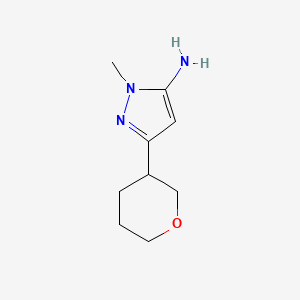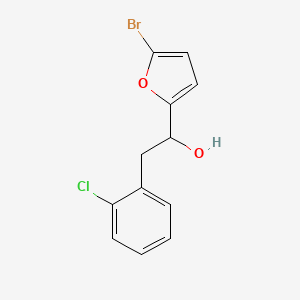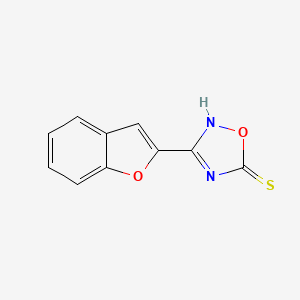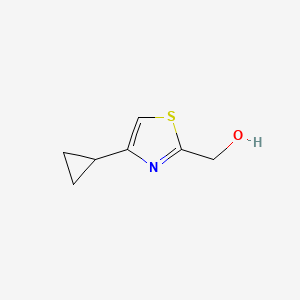![molecular formula C8H14O3 B1529457 2,6-Dioxaspiro[4.5]decan-9-ol CAS No. 1342244-16-9](/img/structure/B1529457.png)
2,6-Dioxaspiro[4.5]decan-9-ol
Overview
Description
2,6-Dioxaspiro[4.5]decan-9-ol is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.19 . It is used in various fields of research .
Molecular Structure Analysis
The molecular structure of 2,6-Dioxaspiro[4.5]decan-9-ol is represented by the SMILES notation OC1CCOC2(CCOC2)C1 . The compound has a bicyclic 1,6-dioxaspiro[4.5]decane ring system .Physical And Chemical Properties Analysis
2,6-Dioxaspiro[4.5]decan-9-ol is a liquid at room temperature . Its boiling point is 262.8±8.0 C at 760 mmHg .Scientific Research Applications
Pharmaceutical Applications: Opiate Receptor μ Agonist
2,6-Dioxaspiro[4.5]decan-9-ol: derivatives have been explored for their potential in the preparation of drugs acting as opiate receptor μ agonists . These compounds could play a significant role in developing new pain management therapies, offering alternatives to traditional opioids with possibly fewer side effects or reduced risk of dependency.
Organic Synthesis: Chiral Building Blocks
The spirocyclic structure of 2,6-Dioxaspiro[4.5]decan-9-ol makes it an intriguing chiral building block for organic synthesis . Its unique configuration can be utilized to create complex molecules with high enantiomeric purity, which is crucial for the synthesis of certain pharmaceuticals and fine chemicals.
Material Science: Polymer Synthesis
Spirocyclic compounds like 2,6-Dioxaspiro[4.5]decan-9-ol can be used in polymer synthesis to introduce rigidity and three-dimensional structure into polymer chains . This can lead to the development of novel materials with enhanced mechanical properties and thermal stability.
Chemical Research: Catalyst Design
The spirocyclic framework of 2,6-Dioxaspiro[4.5]decan-9-ol offers a platform for designing novel catalysts . Researchers can leverage its structure to create catalysts that facilitate specific chemical reactions, potentially increasing efficiency and selectivity in various chemical processes.
Biochemistry: Enzyme Mimetics
Due to its rigid and complex structure, 2,6-Dioxaspiro[4.5]decan-9-ol could be studied as an enzyme mimetic . It may mimic the active sites of certain enzymes, providing insights into enzyme function and aiding in the design of enzyme inhibitors or activators.
Sensory Applications: Flavor and Fragrance Additives
The compound’s molecular structure suggests potential use as a flavor or fragrance additive in the food and perfume industries . Its incorporation into products could enhance sensory experiences by providing unique tastes or scents.
Environmental Science: Pollutant Capture
Spirocyclic compounds have been investigated for their ability to capture pollutants . 2,6-Dioxaspiro[4.5]decan-9-ol could be applied in environmental cleanup efforts, such as the removal of heavy metals or organic pollutants from water sources.
Analytical Chemistry: Chiral Resolution Agents
In analytical chemistry, 2,6-Dioxaspiro[4.5]decan-9-ol could serve as a chiral resolution agent . It might be used to separate enantiomers in racemic mixtures, which is essential for the quality control of pharmaceuticals and other chiral substances.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2,6-Dioxaspiro[4.5]decan-9-ol is the opiate receptor μ . This receptor plays a crucial role in the perception of pain and the body’s response to opioids.
Mode of Action
2,6-Dioxaspiro[4.5]decan-9-ol interacts with the opiate receptor μ, acting as an agonist This means it binds to the receptor and activates it, triggering a response
properties
IUPAC Name |
2,6-dioxaspiro[4.5]decan-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-7-1-3-11-8(5-7)2-4-10-6-8/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNMYMQMKJZLAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOC2)CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dioxaspiro[4.5]decan-9-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide](/img/structure/B1529374.png)
![3-Thia-9-azaspiro[5.5]undecane](/img/structure/B1529377.png)
![[2-(Aminomethyl)cyclopentyl]urea](/img/structure/B1529378.png)


![1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1529385.png)

![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1529388.png)





![(Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine](/img/structure/B1529397.png)